molecular formula C15H14N4O3S2 B2842007 ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1206999-96-3

ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2842007
CAS No.: 1206999-96-3
M. Wt: 362.42
InChI Key: BUHMCNQVIVVPRE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a pyrrole ring, two thiazole rings, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as 1H-pyrrole, the ring is functionalized to introduce the necessary substituents.

    Thiazole Ring Synthesis: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation and Esterification: The carboxylic acid group on the thiazole ring is converted to an amide, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, due to the conjugated systems present in its structure.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: Similar in structure but lacks the additional thiazole ring and amide group.

    2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazole: Similar but without the ethyl ester group.

Uniqueness

Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 2-[2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-2-22-12(20)7-10-8-23-14(16-10)18-13(21)11-9-24-15(17-11)19-5-3-4-6-19/h3-6,8-9H,2,7H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMCNQVIVVPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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